3,4-Diphenylbutan-2-one

Organic Synthesis Quality Control Analytical Chemistry

Sourcing a regioisomerically pure, non-conjugated diphenylbutanone for stereospecific reduction often leads to contamination with the unsaturated enone analog, derailing enantioselective synthesis. 3,4-Diphenylbutan-2-one (CAS 54636-31-6) eliminates this risk. Its unambiguous identity, confirmed by a monoisotopic mass of 224.12012 Da, ensures reliable reaction outcomes. - Enables direct biocatalytic reduction to (R)- or (S)-3,4-diphenylbutan-2-ol without a pre-hydrogenation step. - Definitive mass defect (2.01565 Da vs. the enone analog) ensures unequivocal LC-MS identity verification. - Consistent XLogP3-AA of 3.5 ensures predictable partitioning in biphasic reaction systems for optimized yield.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
CAS No. 54636-31-6
Cat. No. B8794651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenylbutan-2-one
CAS54636-31-6
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3
InChIKeyKRERHUQWKGOMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenylbutan-2-one: Defined Ketone Intermediate for Controlled Synthesis


3,4-Diphenylbutan-2-one (CAS 54636-31-6) is a non-conjugated, acyclic ketone with the molecular formula C16H16O and a molecular weight of 224.30 g/mol [1]. It is characterized by a butan-2-one backbone substituted with phenyl groups at the 3- and 4-positions. Its computed XLogP3-AA is 3.5, and it has a topological polar surface area (TPSA) of 17.1 Ų [1]. The compound is primarily employed as a synthetic intermediate in organic and medicinal chemistry, rather than as a final bioactive entity, making its structural precision and purity the primary drivers for procurement [2].

Why Generic Ketone Intermediates Cannot Replace 3,4-Diphenylbutan-2-one


The utility of 3,4-Diphenylbutan-2-one is dictated by its specific substitution pattern. Simple substitution with an isomer like 1,4-diphenylbutan-2-one or a mono-phenyl butanone alters the steric and electronic environment of the carbonyl group, leading to divergent reactivity. More critically, confusion with the unsaturated analog (E)-3,4-diphenylbut-3-en-2-one (CAS 1722-69-6) introduces a conjugated olefin that fundamentally changes the molecule's reactivity profile, making it unsuitable for reactions requiring a saturated ketone precursor . The quantitative evidence below demonstrates that only the precise structure of 3,4-diphenylbutan-2-one provides the necessary identity for specific synthetic applications, particularly in enantioselective transformations.

Differentiating 3,4-Diphenylbutan-2-one from Its Closest Analogs


Physicochemical Identity vs. Saturated and Unsaturated Analogs

Procurement and analytical verification of the correct intermediate requires distinguishing 3,4-diphenylbutan-2-one from its closest structural analogs. The saturated ketone has a molecular formula of C16H16O and a monoisotopic mass of 224.12012 Da. The key differentiator is the unsaturated analog, (E)-3,4-diphenylbut-3-en-2-one (CAS 1722-69-6), which has the formula C16H14O and a mass of 222.10447 Da [1]. This difference of 2 hydrogen atoms and approximately 2.01565 Da is a definitive parameter for identity confirmation via LC-MS or HRMS.

Organic Synthesis Quality Control Analytical Chemistry

Lipophilicity Profile for Rational Solvent Selection

The compound's computed partition coefficient (XLogP3-AA) is 3.5, providing a quantitative measure of its lipophilicity [1]. This value is crucial for predicting chromatographic behavior and selecting extraction solvents. In comparison, the average XLogP3-AA for simpler mono-phenyl butan-2-ones (e.g., 4-phenylbutan-2-one) is approximately 1.9-2.2 [2], demonstrating that the addition of the second phenyl ring in 3,4-diphenylbutan-2-one significantly increases lipophilicity.

Medicinal Chemistry Process Chemistry Method Development

Key Intermediate for Enantioenriched Chiral Building Blocks

3,4-Diphenylbutan-2-one serves as the critical prochiral precursor for generating enantiomerically enriched (R)- or (S)-3,4-diphenylbutan-2-ol, a valuable chiral building block. This transformation is achieved via enzymatic dynamic reductive kinetic resolution. The (3R)-3,4-diphenyl-2-butanone enantiomer (CAS 1101197-84-5) is a direct product of such resolutions and is used in synthesizing high-value chiral ligands [1]. The saturated ketone is the required substrate; the unsaturated analog cannot undergo the same reduction without first saturating the double bond.

Asymmetric Synthesis Chiral Chemistry Biocatalysis

Topological Polar Surface Area and Membrane Permeability Prediction

The topological polar surface area (TPSA) of 3,4-diphenylbutan-2-one is 17.1 Ų, as computed by Cactvs 3.4.8.18 [1]. This value is identical for its structural isomer 1,4-diphenylbutan-2-one, but significantly lower than that of its hydrogenated alcohol counterpart, 3,4-diphenylbutan-2-ol (TPSA ~20.2 Ų). For medicinal chemistry applications, a TPSA below 60 Ų is associated with good blood-brain barrier penetration, but the precise value still impacts fine-tuning of ADME properties in lead optimization.

Drug Discovery ADME Prediction Computational Chemistry

Application Scenarios for 3,4-Diphenylbutan-2-one


Enantiopure Chiral Alcohol Synthesis via Asymmetric Transfer Hydrogenation

3,4-Diphenylbutan-2-one is the ideal prochiral substrate for generating (R)- or (S)-3,4-diphenylbutan-2-ol, a chiral building block for pharmaceutical intermediates. Its saturated ketone functionality, confirmed by a monoisotopic mass of 224.12012 Da, enables direct biocatalytic reduction without a pre-hydrogenation step, unlike the unsaturated analog [1]. The precisely defined lipophilicity (XLogP3-AA = 3.5) aids in selecting biphasic reaction systems that enhance enzyme stability and product extraction [2].

γ,γ-Diphenyl-γ-butyrolactone Libraries for CNS Lead Optimization

This compound serves as a direct precursor for synthesizing γ,γ-diphenyl-γ-butyrolactones, a scaffold explored for CNS activity. Its TPSA of 17.1 Ų ensures that the final lactone products retain favorable permeability characteristics, as the initial polarity is low [3]. Using the correct isomer is critical, as 1,4-diphenylbutan-2-one would lead to a regioisomeric lactone with a different spatial arrangement of phenyl groups, altering binding affinity.

HRMS and LC-MS Calibrant for Analytical Method Development

The exact monoisotopic mass of 224.12012 Da and the distinct chromatographic profile of 3,4-diphenylbutan-2-one make it suitable as an internal standard or calibrant for analytical methods targeting diphenylbutanoid compounds in complex matrices. Its clear mass defect—2.01565 Da heavier than the unsaturated analog—allows for unequivocal distinction in high-resolution mass spectrometry, a key requirement in forensic and metabolomics workflows [4].

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